molecular formula C21H20ClN3O2S B2694770 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide CAS No. 1105235-89-9

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide

Cat. No. B2694770
CAS RN: 1105235-89-9
M. Wt: 413.92
InChI Key: UUGOMPHEROXVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. Research indicates that these compounds exhibit promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents. For instance, novel imines and thiazolidinones derived from related structures have been characterized and shown to possess significant antimicrobial efficacy (Nunna et al., 2014; Fuloria et al., 2009).

Crystal Structure Analysis

The crystal structure of compounds closely related to the chemical of interest has been elucidated, revealing insights into their molecular conformations. This information is crucial for understanding the chemical behavior and potential reactivity of these compounds, which could inform further drug design and development efforts (Subasri et al., 2017; Subasri et al., 2016).

Anticancer Potential

Research into structurally similar compounds has revealed potential anticancer properties. These studies highlight the ability of such compounds to exhibit selective cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer agents (Horishny et al., 2021).

Molecular Docking and Photovoltaic Efficiency

Some analogs have been studied for their ligand-protein interactions and potential applications in photovoltaic efficiency modeling. These studies not only provide insights into the biochemical interactions of these compounds but also explore their utility in renewable energy technologies, demonstrating the broad range of applications for this chemical class (Mary et al., 2020).

Dual Inhibitor Properties

There's evidence that certain analogs act as dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, offering a promising approach for the design of antitumor and antimicrobial drugs. These findings underscore the potential therapeutic applications of these compounds in treating diseases that involve overexpression of these enzymes (Gangjee et al., 2008).

properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-8-6-15(7-9-17)10-11-23-19(26)12-18-13-20(27)25-21(24-18)28-14-16-4-2-1-3-5-16/h1-9,13H,10-12,14H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGOMPHEROXVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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